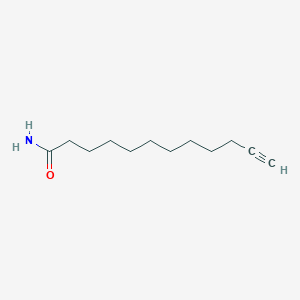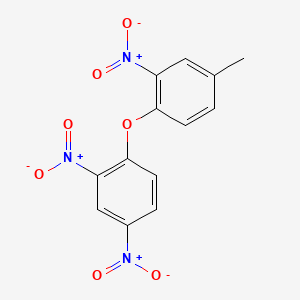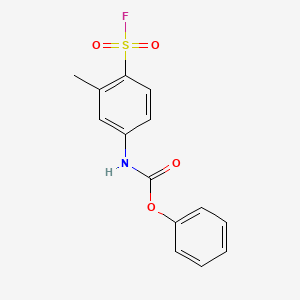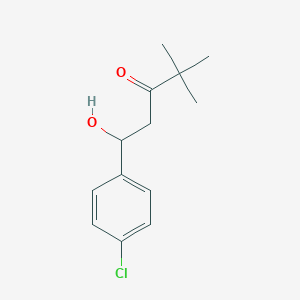
4-(4-Methylphenyl)-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-1,2-thiazole is an organic compound characterized by a thiazole ring substituted with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzoyl chloride with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methylphenyl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)-1,2-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
4-Methylthiazole: Similar structure but lacks the phenyl group.
4-Phenylthiazole: Similar structure but lacks the methyl group on the phenyl ring.
2-Methyl-4-phenylthiazole: Similar structure with a methyl group on the thiazole ring.
Uniqueness: 4-(4-Methylphenyl)-1,2-thiazole is unique due to the presence of both the 4-methylphenyl group and the thiazole ring, which confer distinct chemical and physical properties
Propiedades
Número CAS |
10514-23-5 |
|---|---|
Fórmula molecular |
C10H9NS |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-11-12-7-10/h2-7H,1H3 |
Clave InChI |
TVVCBRUXWKWEPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
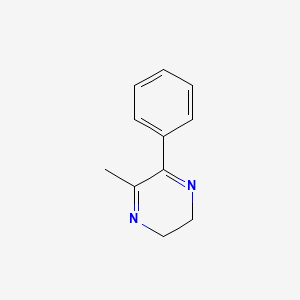
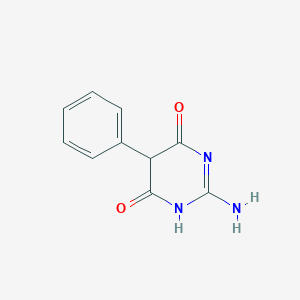
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)

